![molecular formula C26H18ClN7O2 B2718473 N-(1-(1-(3-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-萘酰胺 CAS No. 1171164-50-3](/img/no-structure.png)

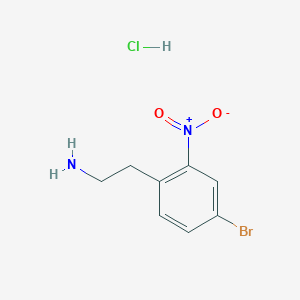

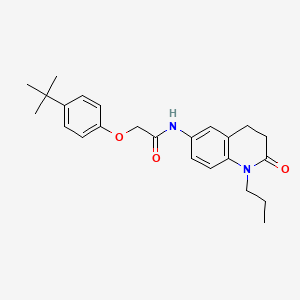

N-(1-(1-(3-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌和抗癌应用

吡唑并[3,4-d]嘧啶及其衍生物表现出显着的抗菌和抗癌特性。例如,具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物已显示出比参考药物多柔比星更高的抗癌活性,并表现出良好至优异的抗菌活性 (Hafez, El-Gazzar, & Al-Hussain, 2016)。此外,一系列 1-甲基异鸟苷的吡唑并[3,4-d]嘧啶类似物表现出 A1 腺苷受体亲和力,表明潜在的治疗应用 (Harden, Quinn, & Scammells, 1991)。

除草剂活性

已合成某些吡唑并[3,4-d]嘧啶衍生物,并已显示出对农业害虫根系具有良好的抑制活性,表明它们可作为除草剂使用 (Luo, Zhao, Zheng, & Wang, 2017)。

分子对接研究

对新合成的化合物(包含恶唑、吡唑啉和吡啶部分)进行分子对接研究,揭示了这些化合物在帮助克服微生物对药物的耐药性方面的潜在用途。此类研究强调了这些衍生物在开发新型抗菌剂中的重要性 (Katariya, Vennapu, & Shah, 2021)。

作用机制

Target of Action

Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to inhibit protein kinase b (pkb or akt) and cyclin-dependent kinase 2 (cdk2) . These kinases play crucial roles in cell proliferation and survival .

Mode of Action

N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide likely interacts with its targets by competing with ATP, thereby inhibiting the kinase activity of PKB and CDK2 . This results in the disruption of downstream signaling pathways that regulate cell growth and survival .

Biochemical Pathways

The compound’s action on PKB and CDK2 affects the phosphatidylinositol-3 kinase (PI3K)/PKB and the cell cycle regulatory pathways, respectively . These pathways are crucial for cell proliferation, protein translation, progression through the cell cycle, and anti-apoptotic survival . Disruption of these pathways can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability and rapid clearance in vivo . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which impacts its bioavailability .

Result of Action

The molecular and cellular effects of N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide’s action likely include the inhibition of cell cycle progression and induction of apoptosis . This is due to the compound’s inhibitory effects on PKB and CDK2, which disrupt the PI3K/PKB and cell cycle regulatory pathways .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine. Finally, this compound is reacted with 2-naphthoyl chloride to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-methyl-1H-pyrazole-5-carboxylic acid", "4-amino-3-nitrobenzoic acid", "2-naphthoyl chloride" ], "Reaction": [ "Step 1: Reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine to form 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide.", "Step 2: Reaction of 3-chloro-N-(3-methyl-1H-pyrazol-5-yl)benzamide with 4-amino-3-nitrobenzoic acid in the presence of a reducing agent such as iron powder and acetic acid to form N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine.", "Step 3: Reaction of N-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine to form the target compound, N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide." ] } | |

| 1171164-50-3 | |

分子式 |

C26H18ClN7O2 |

分子量 |

495.93 |

IUPAC 名称 |

N-[2-[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]naphthalene-2-carboxamide |

InChI |

InChI=1S/C26H18ClN7O2/c1-15-11-22(29-24(35)18-10-9-16-5-2-3-6-17(16)12-18)34(32-15)26-30-23-21(25(36)31-26)14-28-33(23)20-8-4-7-19(27)13-20/h2-14H,1H3,(H,29,35)(H,30,31,36) |

InChI 键 |

VBTVGVGMFLPABJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=NC5=C(C=NN5C6=CC(=CC=C6)Cl)C(=O)N4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

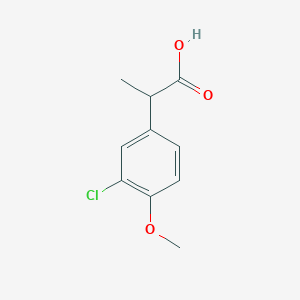

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

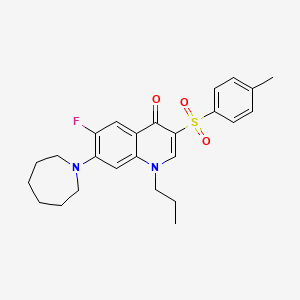

![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)

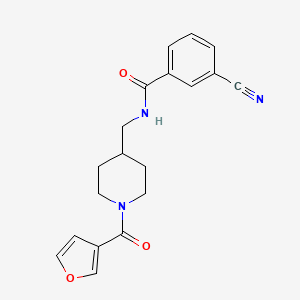

![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

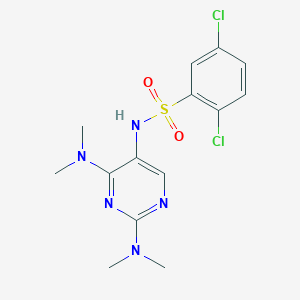

![2-[3-(1H-pyrrol-2-yl)pentan-3-yl]-1H-pyrrole](/img/structure/B2718398.png)

![2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2718406.png)